molecular formula C16H17N3O3 B5431607 N'-[(4-phenoxybutanoyl)oxy]-4-pyridinecarboximidamide

N'-[(4-phenoxybutanoyl)oxy]-4-pyridinecarboximidamide

Cat. No. B5431607
M. Wt: 299.32 g/mol
InChI Key: ZHJBFWGDTVXJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-phenoxybutanoyl)oxy]-4-pyridinecarboximidamide is a chemical compound that has been synthesized for scientific research purposes. It is also known as PHB-PICA and has gained attention due to its potential applications in the field of drug discovery.

Scientific Research Applications

PHB-PICA has been used in scientific research to investigate its potential as a drug candidate. It has been shown to have promising activity against cancer cells, specifically breast cancer cells. PHB-PICA has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of PHB-PICA is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. PHB-PICA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
PHB-PICA has been shown to have a low toxicity profile in animal studies. It has been found to have a half-life of approximately 2 hours in mice, indicating a relatively short duration of action. PHB-PICA has been shown to inhibit the growth of breast cancer cells in vitro and in vivo, as well as reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using PHB-PICA in lab experiments is its low toxicity profile. This allows for higher concentrations of the compound to be used without causing harm to cells or animals. However, PHB-PICA has a relatively short duration of action, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on PHB-PICA. One area of interest is the development of more potent analogs of the compound. Another potential direction is the investigation of PHB-PICA's activity against other types of cancer cells and inflammatory diseases. Additionally, the mechanism of action of PHB-PICA could be further elucidated to better understand how it inhibits cancer cell growth and inflammation.

Synthesis Methods

The synthesis of PHB-PICA involves the reaction of 4-pyridinecarboximidamide with 4-phenoxybutyryl chloride in the presence of a base. The reaction results in the formation of PHB-PICA as a white solid. The purity of the compound can be improved by recrystallization or column chromatography.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-phenoxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-16(13-8-10-18-11-9-13)19-22-15(20)7-4-12-21-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJBFWGDTVXJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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